5-Bromo-1-((2R,3S,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)tetrahydrofuran-2-yl)pyrimidine-2,4(1H,3H)-dione 5-Bromo-1-((2R,3S,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)tetrahydrofuran-2-yl)pyrimidine-2,4(1H,3H)-dione
Brand Name: Vulcanchem
CAS No.:
VCID: VC17335766
InChI: InChI=1S/C9H11BrN2O6/c10-3-1-12(9(17)11-7(3)16)8-6(15)5(14)4(2-13)18-8/h1,4-6,8,13-15H,2H2,(H,11,16,17)/t4-,5-,6+,8-/m1/s1
SMILES:
Molecular Formula: C9H11BrN2O6
Molecular Weight: 323.10 g/mol

5-Bromo-1-((2R,3S,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)tetrahydrofuran-2-yl)pyrimidine-2,4(1H,3H)-dione

CAS No.:

Cat. No.: VC17335766

Molecular Formula: C9H11BrN2O6

Molecular Weight: 323.10 g/mol

* For research use only. Not for human or veterinary use.

5-Bromo-1-((2R,3S,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)tetrahydrofuran-2-yl)pyrimidine-2,4(1H,3H)-dione -

Specification

Molecular Formula C9H11BrN2O6
Molecular Weight 323.10 g/mol
IUPAC Name 5-bromo-1-[(2R,3S,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]pyrimidine-2,4-dione
Standard InChI InChI=1S/C9H11BrN2O6/c10-3-1-12(9(17)11-7(3)16)8-6(15)5(14)4(2-13)18-8/h1,4-6,8,13-15H,2H2,(H,11,16,17)/t4-,5-,6+,8-/m1/s1
Standard InChI Key AGFIRQJZCNVMCW-MNCSTQPFSA-N
Isomeric SMILES C1=C(C(=O)NC(=O)N1[C@H]2[C@H]([C@@H]([C@H](O2)CO)O)O)Br
Canonical SMILES C1=C(C(=O)NC(=O)N1C2C(C(C(O2)CO)O)O)Br

Introduction

Chemical Structure and Physicochemical Properties

Molecular Architecture

The compound features a pyrimidine ring substituted with a bromine atom at the fifth carbon position, linked to a modified ribose sugar (tetrahydrofuran) via a β-N-glycosidic bond. The sugar moiety retains hydroxyl groups at the 2', 3', and 4' positions, along with a hydroxymethyl group at the 5' position, critical for its interaction with enzymatic systems .

Table 1: Key Molecular Properties

PropertyValue
Molecular FormulaC₉H₁₁BrN₂O₆
Molecular Weight323.10 g/mol
IUPAC Name5-bromo-1-[(2R,3S,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)tetrahydrofuran-2-yl]pyrimidine-2,4-dione
SMILES NotationC1=C(C(=O)NC(=O)N1[C@H]2C@@HO)Br
CAS Registry Number957-75-5

The stereochemistry of the sugar moiety (2R,3S,4S,5R) ensures proper orientation for binding to polymerase enzymes, a feature validated through X-ray crystallography and nuclear magnetic resonance (NMR) studies .

Spectroscopic Characterization

  • NMR Spectroscopy: Proton NMR spectra reveal distinct signals for the pyrimidine ring (δ 8.2 ppm for H6) and sugar protons (δ 4.0–5.5 ppm).

  • Mass Spectrometry: Electrospray ionization (ESI-MS) shows a molecular ion peak at m/z 323.10 ([M+H]⁺), consistent with the molecular formula.

  • UV-Vis Absorption: The bromouracil moiety absorbs strongly at 280 nm, enabling quantification via spectrophotometry .

Synthesis and Analytical Methodologies

Synthetic Pathways

The synthesis of 5-bromouridine involves a multi-step process starting from uridine:

  • Bromination: Uridine undergoes electrophilic substitution using bromine in acetic acid, selectively replacing the hydrogen at the pyrimidine’s fifth position.

  • Protection/Deprotection: Hydroxyl groups on the ribose are protected using acetyl or benzoyl groups to prevent side reactions, followed by deprotection under mild alkaline conditions.

  • Purification: Crude product is purified via reverse-phase high-performance liquid chromatography (HPLC), achieving >98% purity.

Table 2: Optimal Reaction Conditions for Bromination

ParameterValue
Temperature0–5°C
SolventAcetic Acid
Reaction Time6 hours
Yield72–78%

Quality Control

  • HPLC Analysis: A C18 column with a mobile phase of methanol:water (70:30) resolves 5-bromouridine at a retention time of 12.3 minutes.

  • Elemental Analysis: Carbon (33.52%), hydrogen (3.43%), nitrogen (8.67%) align with theoretical values .

Biological Mechanisms and Pharmacological Activities

Mode of Action as a Nucleoside Analog

5-Bromouridine competes with endogenous uridine for incorporation into RNA strands during transcription. Its bromine atom introduces steric and electronic perturbations, leading to:

  • Chain Termination: Disruption of RNA polymerase activity due to bulkier bromine substitution .

  • Mutagenesis: Mispairing during replication, inducing lethal mutations in viral genomes .

Radiation Sensitization

In vitro studies demonstrate that 5-bromouridine-5'-monophosphate (5-BrUMP) enhances DNA damage under ionizing radiation. Key findings include:

  • Reductive Debromination: Hydrated electrons (e⁻ₐq) cleave the C–Br bond, releasing bromide ions (Br⁻) and generating uracilyl radicals .

  • Sugar-Phosphate Backbone Cleavage: Radical transfer from the base to the sugar moiety results in strand breaks, quantified via phosphate release assays .

Table 3: Radiation-Induced Damage Metrics for 5-BrUMP

ParameterValue (Under Anoxia)Value (With O₂)
Br⁻ Release (G-value)3.8 µmol/J1.2 µmol/J
Phosphate Release (G)0.9 µmol/J0.3 µmol/J

Research Applications and Experimental Use Cases

RNA Dynamics and Half-Life Analysis

The BRIC-seq (5'-bromo-uridine immunoprecipitation chase-deep sequencing) method leverages 5-bromouridine to label RNA temporally. Key steps:

  • Pulse Labeling: Cells are incubated with 5-bromouridine, incorporating it into nascent RNA .

  • Immunoprecipitation: Anti-BrdU antibodies isolate bromouridine-tagged RNA .

  • Sequencing and Quantification: RNA decay rates are calculated from time-course sequencing data .

Pre-mRNA Splicing Studies

Wansink et al. demonstrated that substituting uridine with 5-bromouridine in pre-mRNA inhibits spliceosome assembly, reducing splicing efficiency by 40–60% . This highlights the critical role of unmodified uracil residues in splice site recognition.

Emerging Trends and Future Directions

Recent advances focus on optimizing 5-bromouridine derivatives for:

  • Antiviral Therapeutics: Structural modifications to enhance selectivity for viral polymerases.

  • Single-Cell RNA Imaging: Coupling with fluorescence in situ hybridization (FISH) for spatial transcriptomics .

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